
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide . It is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular weight of this compound is 221.15 . The IUPAC name is this compound . The InChI code is 1S/C9H7F4NO/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H2,14,15) .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature .科学的研究の応用
Synthetic Chemistry and Catalysis
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide and its derivatives serve as key intermediates in the development of various synthetic methodologies. For example, the catalyzed ortho-fluorination of triflamide-protected benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate and NMP as a promoter, demonstrates the compound's utility in introducing fluorine atoms into complex molecules. This process is crucial for creating synthetically useful functional groups that find applications in medicinal chemistry and synthesis, highlighting the compound's significance in facilitating the construction of fluorinated organic compounds which are prevalent in pharmaceuticals and agrochemicals (Xisheng Wang, T. Mei, jin-quan yu, 2009).
Antimicrobial and Antipathogenic Activity
The antimicrobial and antipathogenic potential of fluorinated benzamides, including structures akin to this compound, has been investigated, revealing significant activity against fungi and Gram-positive microorganisms. This suggests a potential avenue for the development of new antimicrobial agents that could be critical in addressing drug resistance and biofilm-associated infections. Studies have found that certain fluorinated benzamide derivatives exhibit potent anti-pathogenic activity, particularly against challenging microorganisms like Pseudomonas aeruginosa and Staphylococcus aureus, underscoring their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Advanced Materials Development
Fluorinated polyimides synthesized from fluorine-containing aromatic diamines, such as those related to this compound, exhibit remarkable properties including excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are of great interest in the field of advanced materials science for applications that require materials with exceptional thermal and chemical resistance, such as in the aerospace, automotive, and electronics industries. The synthesis and properties of these soluble fluoro-polyimides demonstrate the compound's relevance in the development of high-performance polymers (K. Xie, J. Liu, Hangsheng Zhou, Shuren Zhang, M. He, Shuang Yang, 2001).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are explored for their potential in drug development. For instance, fluorine-18 labeled benzamide analogues have been studied for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), highlighting the compound's utility in oncological research and its potential in the development of diagnostic and therapeutic agents (Z. Tu, Jinbin Xu, L. Jones, Shihong Li, Craig Dumstorff, S. Vangveravong, Delphine L. Chen, K. Wheeler, M. Welch, R. Mach, 2007).
特性
IUPAC Name |
2-fluoro-4-methyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMDGBNURZUOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)
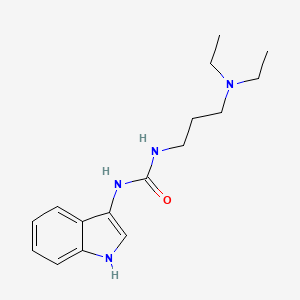
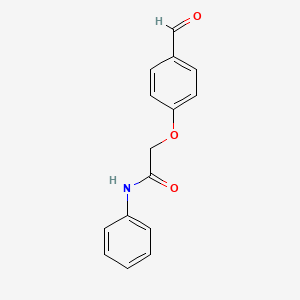
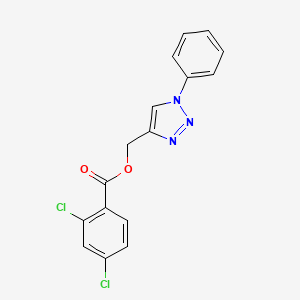
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2829136.png)


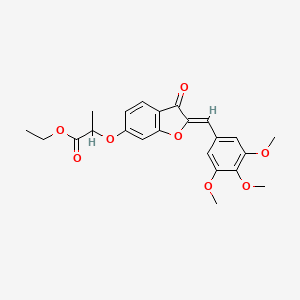
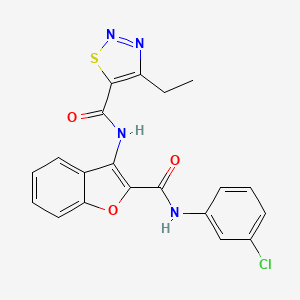

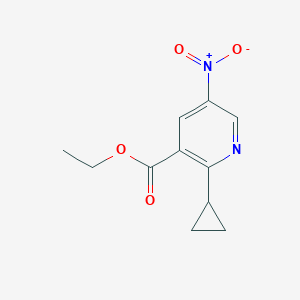
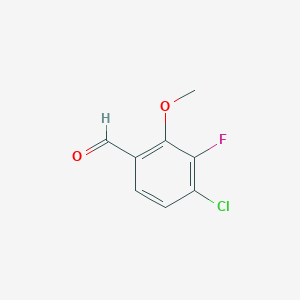
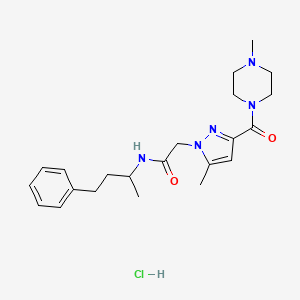
![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)
